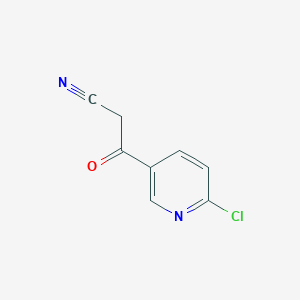

3-(6-Chloropyridin-3-YL)-3-oxopropanenitrile

概要

説明

“3-(6-Chloropyridin-3-YL)-3-oxopropanenitrile” is a chemical compound likely containing a pyridine ring, which is a basic heterocyclic organic compound. Similar compounds have applications in various fields such as pharmaceuticals, agrochemicals, and materials science .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, related compounds such as “2-(6-chloropyridin-3-yl)-N’-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)acetohydrazide” have been synthesized using reflux methods .

科学的研究の応用

Applications in Multicomponent Reactions and Material Science

3-(6-Chloropyridin-3-YL)-3-oxopropanenitrile has been leveraged in a multicomponent domino reaction strategy to create a new class of poly-functionalized nicotinonitriles. These compounds, incorporating pyrene and/or fluorene moieties, exhibit strong blue-green fluorescence emission, making them potentially useful in materials science and other applications. The synthesis process boasts advantages like short reaction times, excellent yield, and easy experimental workup, promoting substrate diversity and operative competence under metal-free conditions (Hussein et al., 2019).

Antimicrobial Potential

A study focused on the antimicrobial potential of 3-(6-chloropyridin-3-yl)propynenitrile (among other derivatives), showcasing its effectiveness against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains. This compound, along with its analogs, showed significant potency against the tested microorganisms, excluding Escherichia coli, underlining its potential in antimicrobial treatment strategies (Komsani et al., 2013).

Chemical Synthesis and Structural Studies

The compound has been integral in the synthesis of various heterocyclic compounds. Research has explored its reactivity and synthetic importance, highlighting recent advancements in its utilization as a precursor for creating diverse heterocyclic structures (Fadda et al., 2014). This broadens the scope of its applications in chemical synthesis and the development of new materials or pharmaceuticals.

作用機序

Target of Action

It is structurally similar to other compounds such as 6-chloro-3-pyridinylboronic acid , which are used in the synthesis of biologically significant compounds .

Mode of Action

Compounds with similar structures, such as nitenpyram, are known to act as neurotoxins that block neural messages and bind particularly tightly in the central nervous system of insects, causing rapid death .

Biochemical Pathways

Related compounds have been used in the synthesis of various bioactive compounds, suggesting that they may interact with a variety of biochemical pathways .

Result of Action

Related compounds have shown fungicidal and insecticidal activity , suggesting that 3-(6-Chloropyridin-3-YL)-3-oxopropanenitrile may have similar effects.

Action Environment

It is known that environmental factors can significantly impact the effectiveness of similar compounds .

生化学分析

Biochemical Properties

3-(6-Chloropyridin-3-YL)-3-oxopropanenitrile plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with nicotinic acetylcholine receptors, which are critical for neurotransmission . The nature of these interactions involves binding to the receptor sites, leading to modulation of receptor activity. This compound also interacts with enzymes involved in metabolic pathways, influencing their activity and, consequently, the biochemical reactions they catalyze .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in oxidative stress responses and metabolic processes . Additionally, this compound can alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as nicotinic acetylcholine receptors, leading to their activation or inhibition . This binding interaction can result in changes in receptor conformation and activity, ultimately affecting downstream signaling pathways. Furthermore, this compound can inhibit or activate enzymes, leading to alterations in biochemical reactions and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biochemical activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular function, including alterations in gene expression and metabolic processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of neurotransmission and metabolic processes . At higher doses, it can lead to toxic or adverse effects, including neurotoxicity and metabolic disturbances . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play critical roles in these pathways, influencing their activity and the overall metabolic flux . For instance, this compound can affect the metabolism of nicotinic acetylcholine receptors, leading to changes in neurotransmitter levels and signaling . Additionally, it can alter the levels of key metabolites, impacting cellular metabolism and energy production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. This compound is transported across cell membranes through specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, influencing its activity and function. The distribution of this compound within tissues can also affect its overall biochemical effects .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can influence metabolic processes and energy production. The subcellular localization of this compound can also affect its interactions with other biomolecules and its overall biochemical activity .

特性

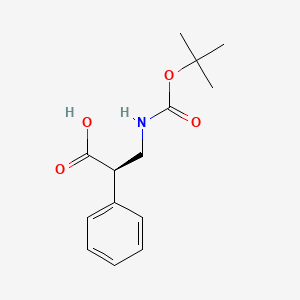

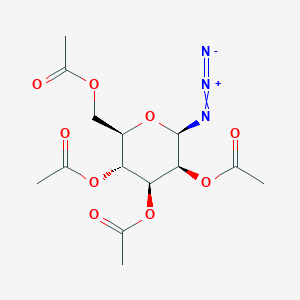

IUPAC Name |

3-(6-chloropyridin-3-yl)-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O/c9-8-2-1-6(5-11-8)7(12)3-4-10/h1-2,5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYDXNTWVXGABPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=O)CC#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20434848 | |

| Record name | 3-(6-Chloropyridin-3-yl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20434848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

314267-78-2 | |

| Record name | 3-(6-Chloropyridin-3-yl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20434848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]guanidine](/img/structure/B1312971.png)